3-Amino-4,5,6,7-tétrahydro-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

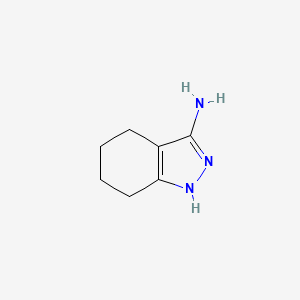

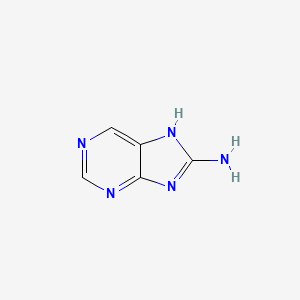

3-Amino-4,5,6,7-tetrahydro-1H-indazole is a chemical compound with the molecular formula C7H11N3 . It is a derivative of indazole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole involves several steps. One method involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .Molecular Structure Analysis

The molecular structure of 3-Amino-4,5,6,7-tetrahydro-1H-indazole is characterized by a seven-membered ring containing two nitrogen atoms and five carbon atoms .Chemical Reactions Analysis

The Diels–Alder cycloadducts of 4-vinylimidazoles and N-phenylmaleimide undergo facile intermolecular ene reactions. The reaction of three simple molecules (a diene, a dienophile, and an enophile) in a two-step process gives 4,5,6,7-tetrahydro-1H-indazoles .Applications De Recherche Scientifique

Synthèse des indazoles

Les composés hétérocycliques contenant de l'indazole ont une grande variété d'applications médicinales . La synthèse des 1H- et 2H-indazoles implique des stratégies telles que les réactions catalysées par les métaux de transition, les réactions de cyclisation réductrices et la synthèse des 2H-indazoles via la formation consécutive de liaisons C–N et N–N .

Applications médicinales

Les dérivés de l'indazole se sont avérés avoir une large gamme d'applications médicinales. Ils ont été utilisés comme agents antihypertenseurs, anticancéreux, antidépresseurs, anti-inflammatoires et antibactériens .

Traitement des maladies respiratoires

Les indazoles peuvent être utilisés comme inhibiteurs sélectifs de la phosphoinositide 3-kinase δ pour le traitement des maladies respiratoires .

Agents anti-inflammatoires

Quelques nouveaux 2,3-disubstitués tétrahydro-2H-indazoles ont été synthétisés et criblés pour leur potentiel anti-inflammatoire in vivo . Par exemple, le 3-phényl-2-[4-(trifluorométhyl)phényl]-4,5,6,7-tétrahydro-2H-indazole a montré une activité anti-inflammatoire élevée ainsi qu'un potentiel ulcérogène minimal .

Agents anticancéreux

D'après les résultats des tests, ils ont observé que les 3-amino-1H-indazole-1-carboxamides étaient dotés d'une activité antiproliférative intéressante . En particulier, le 3-amino-N-(4-benzylphényl)-1H-indazole-1-carboxamide et le 3-amino-N-(4-butoxyphényl)-1H-indazole-1-carboxamide se sont avérés inhiber la croissance cellulaire de nombreuses lignées cellulaires néoplasiques à des concentrations inférieures à 1 μM .

Activités anti-inflammatoires

Une série d'acides 1-aryl-4,5,6,7-tétrahydro-1H-indazole-5-carboxyliques et d'acides 2-aryl-4,5,6,7-tétrahydro-2H-indazole-5-carboxyliques ont été synthétisés et criblés pour leurs activités anti-inflammatoires .

Mécanisme D'action

Target of Action

Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

It can be inferred from the general properties of indazole derivatives that they interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives have been known to affect various pathways related to cell cycle regulation and response to dna damage .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties may impact its bioavailability.

Result of Action

It has been observed that certain indazole derivatives can inhibit cell growth .

Action Environment

It is known that the compound should be stored in a refrigerator , suggesting that temperature could potentially influence its stability.

Safety and Hazards

The compound is classified under GHS07. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Orientations Futures

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Analyse Biochimique

Biochemical Properties

3-Amino-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound also interacts with proteins involved in cell signaling, modulating their function and impacting cellular responses .

Cellular Effects

The effects of 3-Amino-4,5,6,7-tetrahydro-1H-indazole on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, 3-Amino-4,5,6,7-tetrahydro-1H-indazole exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators . This inhibition leads to a decrease in the levels of pro-inflammatory compounds, thereby reducing inflammation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-4,5,6,7-tetrahydro-1H-indazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of inflammatory pathways and modulation of gene expression . The extent of these effects can diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of 3-Amino-4,5,6,7-tetrahydro-1H-indazole vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

3-Amino-4,5,6,7-tetrahydro-1H-indazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . These interactions can influence the overall metabolic profile of cells and tissues .

Transport and Distribution

Within cells and tissues, 3-Amino-4,5,6,7-tetrahydro-1H-indazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution of the compound within tissues can also influence its overall pharmacological activity .

Subcellular Localization

The subcellular localization of 3-Amino-4,5,6,7-tetrahydro-1H-indazole plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can influence signaling pathways and metabolic processes .

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H3,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSFFBUZTDBGKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)